molecular formula C10H15NO3 B1337076 ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate CAS No. 25468-53-5

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

Cat. No. B1337076
CAS RN: 25468-53-5
M. Wt: 197.23 g/mol
InChI Key: NGMZOFVOGBPBNA-HJWRWDBZSA-N
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Description

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is part of a broader class of compounds that have been synthesized and analyzed for their structural and chemical characteristics. For instance, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate has been identified to exhibit an unusual C≡π interaction of non-hydrogen bond type, which is a rare occurrence and has been supported by ab initio computations .

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates, which are closely related to the compound , has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex [RuHCl(CO)(PPh3)3]. This process has allowed for the separation and determination of E- and Z-isomers, with the Z-isomer being of particular relevance to our analysis. The synthesis route has been supported by density functional theory calculations, which have also provided insights into the solid-state structure and conformation of these compounds .

Molecular Structure Analysis

The molecular structure of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and its derivatives has been extensively studied using various spectroscopic methods. X-ray crystallography has been employed to determine the solid-state structure of these compounds, revealing details such as bond angles and lengths that are indicative of steric hindrance and structural distortion in the tetrasubstituted alkene moiety . Additionally, the presence of non-hydrogen bonding interactions such as N≡π and O≡π has been observed in the crystal packing of related compounds, which contributes to the overall stability and conformation of the molecules .

Chemical Reactions Analysis

The reactivity of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate derivatives has been explored in the context of synthesizing new compounds with potential biological activity. For example, new derivatives containing tetrazolo[1,5-a]quinolin-4-yl groups have been synthesized and shown to possess significant antibacterial and antifungal activity, indicating the versatility of the ethyl 2-cyano-3-ethoxypent-2-enoate scaffold in medicinal chemistry . Furthermore, the compound has been used as a reagent in the synthesis of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and fused heterocyclic systems, demonstrating its utility in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and its derivatives have been characterized using various analytical techniques. Spectrometric methods such as IR, UV, and NMR have been utilized to identify functional groups and confirm the structure of synthesized compounds . The crystallographic analysis has provided detailed information on the molecular geometry, including bond distances and angles, which are crucial for understanding the physical properties of these compounds . Additionally, the study of non-covalent interactions in the crystal packing of these molecules has shed light on the forces that govern their solid-state behavior .

Scientific Research Applications

Crystal Packing and Non-Hydrogen Bonding Interactions

Research has revealed that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate participates in unique non-hydrogen bonding interactions, specifically N⋯π and O⋯π interactions, rather than traditional "directed" hydrogen bonding. These interactions contribute to the compound's crystal packing, forming a zigzag double-ribbon in one case and a simple 1-D double-column in another (Zhang et al., 2011). Furthermore, an unusual C⋯π interaction of non-hydrogen bond type was identified for the first time in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting its scarcity and the role of electrostatic interactions (Zhang et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been conducted, showcasing its crystallization properties and spectrometric identification via IR, UV, and NMR techniques. This research provides insights into the compound's enamine tautomer existence and its intramolecular and intermolecular hydrogen bonding (Johnson et al., 2006).

Catalytic Reactions and Structural Determination

A study on ethyl 2-cyano-3-alkoxypent-2-enoates synthesized via Ru-mediated coupling reactions between α,β-unsaturated acetals and cyanoacetate has been reported. This research not only achieved the separation of E- and Z-isomers but also provided detailed structural determination through X-ray crystallography and DFT calculations, proposing a plausible formation mechanism (Seino et al., 2017).

Precursors for Synthesis

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate has been identified as a versatile precursor in the synthesis of enynes and enediynes. Specifically, (Z)-Ethyl 2,3-dibromopropenoate, a compound related to ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, was used in selective coupling reactions, demonstrating its utility in creating functionally diverse enynes and enediynes with defined geometry (Myers et al., 1989).

properties

IUPAC Name

ethyl (Z)-2-cyano-3-ethoxypent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMZOFVOGBPBNA-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)OCC)/OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

CAS RN

25468-53-5
Record name NSC27803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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